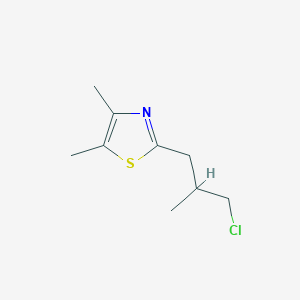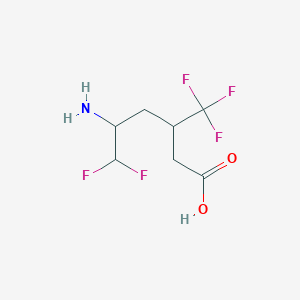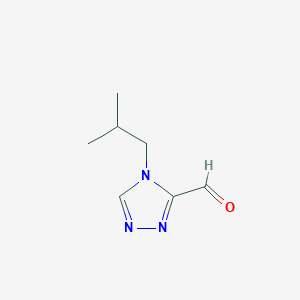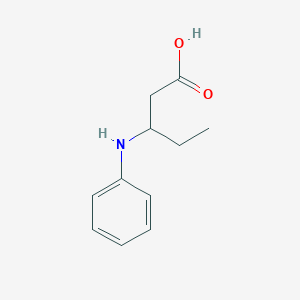
3-(Phenylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylamino)pentanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pentanoic acid, where a phenylamino group is attached to the third carbon atom of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylamino)pentanoic acid typically involves the reaction of pentanoic acid with aniline under specific conditions. One common method is the amidation reaction, where pentanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(phenylamino)pentanol.
Substitution: Formation of substituted phenylamino derivatives.
Scientific Research Applications
3-(Phenylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)pentanoic acid involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-(Phenylamino)propanoic acid: A shorter chain analog with similar chemical properties.
3-(Phenylamino)butanoic acid: Another analog with one less carbon in the chain.
3-(Phenylamino)hexanoic acid: A longer chain analog with similar functional groups.
Uniqueness: 3-(Phenylamino)pentanoic acid is unique due to its specific chain length and the position of the phenylamino group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-anilinopentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(8-11(13)14)12-10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,13,14) |
InChI Key |
DGTUVJCWZZBZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


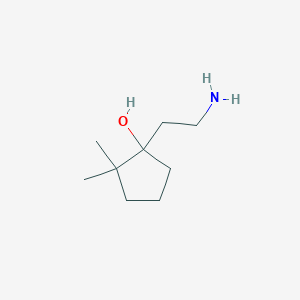
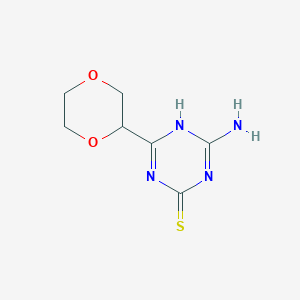
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
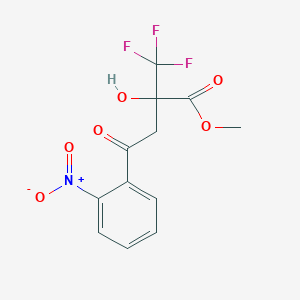
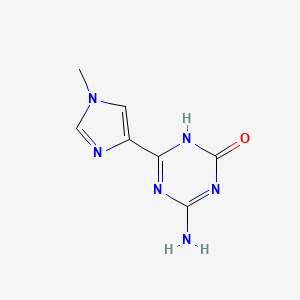
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
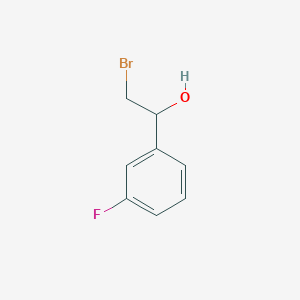
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
